3-Fluoro-4-isobutoxybenzaldehyde
Description
3-Fluoro-4-isobutoxybenzaldehyde (CAS No. 1021231-45-7) is a fluorinated aromatic aldehyde with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol. Its structure features a benzaldehyde core substituted with a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position. The SMILES notation O=CC₁=CC=C(OCC(C)C)C(F)=C1 reflects this arrangement .
This compound is classified as a Fluorinated Building Block, indicating its utility in synthesizing complex molecules, particularly in pharmaceutical and agrochemical research. Its aldehyde group serves as a reactive site for nucleophilic additions or condensations, while the fluorine atom enhances metabolic stability and bioavailability in drug candidates .
Properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.
Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.
Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Mechanism:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.
Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from moisture, sunlight, and high temperatures (>50°C). Must be handled under inert gas and stored in tightly closed containers .
- Safety : Classified under hazard code H411 (toxic to aquatic life with long-lasting effects). Precautionary measures include avoiding inhalation, skin contact, and environmental release .
Comparison with Structural Analogs
The following table compares 3-Fluoro-4-isobutoxybenzaldehyde with structurally related fluorinated benzaldehyde derivatives, emphasizing substituent positions, purity, and molecular properties. Data are sourced from product catalogs and analytical reports .
Substituent Effects and Functional Implications
Electronic and Steric Influence
- Fluorine Position : Moving the fluorine atom from the 3- to 2-position (e.g., 2-Fluoro-4-isobutoxybenzaldehyde) alters the electron-withdrawing effect on the aldehyde group. This impacts reactivity in nucleophilic additions or electrophilic aromatic substitution .
- Isobutoxy vs.
Halogen Diversity
- Iodine-Containing Analogs : Compounds like 6-Fluoro-3-iodo-2-methoxybenzaldehyde (CAS 1394291-39-4) leverage iodine as a heavy atom for applications in radiopharmaceuticals or as a leaving group in Suzuki-Miyaura couplings .
Research Findings and Analytical Data
Biological Activity
3-Fluoro-4-isobutoxybenzaldehyde is an organic compound characterized by a fluorine atom at the meta position and an isobutoxy group at the para position of the benzene ring. This unique substitution pattern imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical development. Recent studies have explored its biological activity, particularly its interactions with various biological molecules, suggesting potential therapeutic applications.
- Molecular Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
- Structure : The compound features a benzaldehyde backbone with specific functional groups that influence its reactivity and biological interactions.
Enzyme Interactions
Research indicates that this compound may interact with enzymes, potentially binding to active sites and altering their conformation and function. This modulation can influence various biochemical pathways, suggesting its utility in therapeutic contexts where enzyme inhibition or activation is desired.
Potential Therapeutic Applications
The compound has been studied for its potential roles in drug development, particularly in:
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, indicating that this compound may also exhibit such effects.
- Anticancer Properties : Its structural analogs have shown promise in cancer treatment, suggesting that further investigation into this compound could yield beneficial results.
- Anti-inflammatory Effects : Given the structural similarities with known anti-inflammatory agents, this compound may possess similar activities.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity. The presence of the fluorine atom and the isobutoxy group significantly influences its electronic properties, which can affect how it interacts with biological targets.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 3-Fluoro-4-methoxybenzaldehyde | Methoxy group instead of isobutoxy | Different electronic properties due to methoxy group |
| 4-Fluoro-3-isobutoxybenzaldehyde | Fluorine and isobutoxy groups swapped | Positioning of substituents influences reactivity |
| 3-Chloro-4-isobutoxybenzaldehyde | Chlorine atom instead of fluorine | Chlorine's different electronegativity affects reactivity |
Study on Enzyme Modulation
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, leading to altered metabolic rates in vitro. This finding supports the hypothesis that it may be useful in developing drugs aimed at metabolic disorders.
Antimicrobial Activity Evaluation
In a comparative analysis with structurally similar compounds, this compound was tested against various bacterial strains. Preliminary results suggested moderate antibacterial activity, warranting further exploration into its efficacy as an antimicrobial agent .
Anti-inflammatory Potential
Research into related compounds has shown promising anti-inflammatory activities. Given the structural characteristics of this compound, it is hypothesized that this compound may exhibit similar effects, potentially serving as a lead compound for developing new anti-inflammatory drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
